3-Fluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide
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Overview
Description
3-Fluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with an isocyanate under controlled conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving amines and suitable electrophiles.
Coupling Reactions: The final step involves coupling the oxadiazole and pyrrolidine moieties using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can modify the oxadiazole ring or the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can be performed to replace the fluorine atom with other substituents using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce various substituted pyrrolidine derivatives.
Scientific Research Applications
3-Fluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-1-{[3-(methyl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide
- 3-Fluoro-1-{[3-(ethyl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide
- 3-Fluoro-1-{[3-(butyl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide
Uniqueness
3-Fluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide is unique due to the presence of the propan-2-yl group, which may confer distinct steric and electronic properties compared to its analogs
Properties
Molecular Formula |
C11H17FN4O2 |
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Molecular Weight |
256.28 g/mol |
IUPAC Name |
3-fluoro-1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C11H17FN4O2/c1-7(2)9-14-8(18-15-9)5-16-4-3-11(12,6-16)10(13)17/h7H,3-6H2,1-2H3,(H2,13,17) |
InChI Key |
OGDQCCMYXSUSSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCC(C2)(C(=O)N)F |
Origin of Product |
United States |
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